

The Discovery and Development of MK-0773: A Technical Guide

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Compound of Interest

Compound Name:	MK-0773
CAS No.:	606101-58-0
Cat. No.:	B1677233

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An In-depth Examination of a Selective Androgen Receptor Modulator

Introduction

MK-0773, also known as PF-05314882, is a potent and orally active selective androgen receptor modulator (SARM) that was investigated for the treatment of sarcopenia, the age-related loss of muscle mass and function. Developed through a collaboration between Merck and GTx, Inc., **MK-0773** was designed to provide the anabolic benefits of androgens on muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate and skin. This technical guide provides a comprehensive overview of the discovery and development history of **MK-0773**, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The information is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of **MK-0773** was rooted in the need for an anabolic agent with an improved safety profile over traditional anabolic-androgenic steroids (AAS). While AAS are effective in increasing muscle mass and bone density, their clinical use is limited by a range of adverse

effects, including prostate enlargement, acne, and virilization in women. The SARM program aimed to identify compounds that could dissociate the anabolic and androgenic activities of androgens.

The discovery of **MK-0773** was guided by a rational drug design strategy based on the differential transcriptional requirements for androgenic anabolism versus reproductive physiology.[1][2] Researchers hypothesized that the tissue-selective effects of SARMs could be achieved by modulating the conformation of the androgen receptor (AR) upon ligand binding, thereby influencing the recruitment of co-regulatory proteins in a tissue-specific manner.[1][3] This led to the screening of over 1,000 synthetic AR ligands to identify candidates with a specific in vitro profile that correlated with anabolic activity in vivo with reduced effects on reproductive tissues.[1][2]

Chemical Profile

MK-0773 is a 4-azasteroid derivative with the following chemical identity:

Identifier	Value
IUPAC Name	(4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
CAS Number	606101-58-0
Molecular Formula	C ₂₇ H ₃₄ FN ₅ O ₂
Molecular Weight	479.60 g/mol

Preclinical Pharmacology

The preclinical evaluation of **MK-0773** involved a series of in vitro and in vivo studies to characterize its binding affinity, functional activity at the androgen receptor, and its tissue-selective effects.

In Vitro Characterization

A battery of in vitro assays was employed to determine the pharmacological profile of **MK-0773**. The key assays and their results are summarized below.

Table 1: In Vitro Activity of **MK-0773**

Assay	Description	Result	Reference
Androgen Receptor (AR) Binding	Competitive binding assay using [3H]-methyltrienolone (R1881) and rat prostate cytosol.	IC50 = 6.6 nM	[4]
AR Transactivation (MMTV)	Measures the ability of the compound to activate the AR to drive the expression of a luciferase reporter gene under the control of the MMTV promoter.	Partial Agonist EC50 = 0.5 nM Emax = ~75% (relative to DHT)	[5]
GRIP-1 Coactivator Recruitment	Mammalian two-hybrid assay to measure the recruitment of the glucocorticoid receptor-interacting protein 1 (GRIP-1) coactivator to the AR.	Low recruitment Emax < 15% (relative to DHT)	[1][2]
AR N-/C-Terminal Interaction	Mammalian two-hybrid assay to assess the ligand-induced interaction between the N-terminal and C-terminal domains of the AR.	Low stabilization Emax < 7% (relative to DHT)	[1][2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Emax: Maximum effect; DHT: Dihydrotestosterone.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the androgen receptor.

- **Preparation of Cytosol:** Rat ventral prostates are homogenized in a buffer to isolate the cytosol containing the androgen receptors.
- **Competition Reaction:** A constant concentration of a radiolabeled androgen, typically [3H]-methyltrienolone (R1881), is incubated with the prostate cytosol in the presence of varying concentrations of the test compound (**MK-0773**).
- **Incubation:** The mixture is incubated to allow the binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The receptor-bound radioligand is separated from the unbound radioligand using methods like hydroxylapatite precipitation or filtration.
- **Quantification:** The amount of bound radioactivity is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.^{[6][7]}

MMTV Promoter Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.

- **Cell Culture and Transfection:** A suitable cell line (e.g., CV-1 or PC-3) is transiently co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing the luciferase gene under the control of the androgen-responsive Mouse Mammary Tumor Virus (MMTV) promoter.^{[2][8]}
- **Compound Treatment:** The transfected cells are treated with varying concentrations of the test compound (**MK-0773**) or a reference agonist (e.g., DHT).
- **Incubation:** Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

- **Cell Lysis and Luciferase Assay:** The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
- **Data Analysis:** The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β -galactosidase). The dose-response curve is plotted to determine the EC50 and Emax values.[\[2\]](#)[\[9\]](#)

GRIP-1 Coactivator Recruitment Assay (Mammalian Two-Hybrid)

This assay assesses the ability of a ligand-bound receptor to recruit transcriptional coactivators.

- **Vector Construction:** Two fusion protein expression vectors are created: one encoding the AR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and another encoding the coactivator (GRIP-1) fused to a transcriptional activation domain (e.g., VP16).[\[3\]](#)[\[10\]](#)
- **Cell Culture and Transfection:** A suitable cell line is co-transfected with the two fusion protein vectors and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., a GAL4-responsive promoter) driving a reporter gene (e.g., luciferase).
- **Compound Treatment:** The transfected cells are treated with the test compound.
- **Mechanism:** If the compound induces an interaction between the AR-LBD and the coactivator, the DNA-binding domain and the activation domain are brought into proximity, leading to the activation of reporter gene expression.
- **Measurement and Analysis:** Reporter gene expression is quantified (e.g., by luciferase assay) and used to determine the efficacy of coactivator recruitment.[\[11\]](#)[\[12\]](#)

AR N-/C-Terminal Interaction Assay (Mammalian Two-Hybrid)

This assay measures the ligand-induced intramolecular interaction between the N-terminal and C-terminal domains of the AR.

- **Vector Construction:** Similar to the coactivator recruitment assay, two fusion protein vectors are constructed: one with the AR N-terminal domain fused to a transcriptional activation

domain and the other with the AR C-terminal LBD fused to a DNA-binding domain.[5]

- **Transfection and Treatment:** Cells are co-transfected with these vectors and a suitable reporter plasmid. The cells are then treated with the test compound.
- **Mechanism:** An agonist-induced conformational change in the LBD promotes its interaction with the N-terminal domain, bringing the activation and DNA-binding domains together to drive reporter gene expression.
- **Measurement and Analysis:** The level of reporter gene expression reflects the strength of the N/C interaction.[5][13]

In Vivo Preclinical Studies

The tissue-selective effects of **MK-0773** were evaluated in rodent models, primarily in orchidectomized (ORX) male rats and ovariectomized (OVX) female rats. These models are standard for assessing the androgenic and anabolic activities of test compounds.

Table 2: In Vivo Effects of **MK-0773** in Preclinical Models

Model	Tissue	Effect	Potency/Efficacy	Reference
Orchidectomized (ORX) Rat	Levator Ani Muscle (Anabolic)	Increased weight	~80% of DHT efficacy	[5]
Prostate (Androgenic)	Minimal increase in weight	<10% of DHT effect	[5]	
Seminal Vesicles (Androgenic)	Minimal increase in weight	~12% of DHT effect	[5]	
Ovariectomized (OVX) Rat	Bone (Anabolic)	Increased bone formation rate	Significant increase	[1][14]
Uterus (Androgenic)	Minimal increase in weight	<5% of DHT effect	[5]	
Sebaceous Glands (Androgenic)	Reduced effect on size	~30-50% of DHT effect	[5]	

DHT: Dihydrotestosterone.

Hershberger Assay in Orchidectomized (ORX) Rats

This is a standardized in vivo assay to screen for androgenic and anti-androgenic activity.

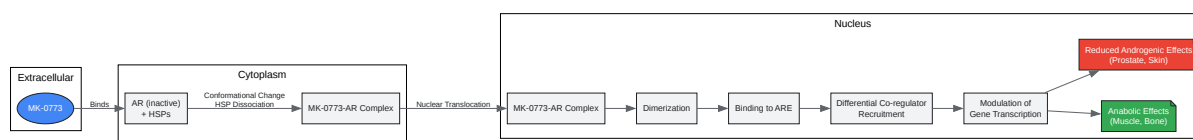
- Animal Model: Peripubertal male rats are castrated (orchidectomized) and allowed a recovery period for androgen-dependent tissues to regress.[15][16]
- Dosing: The castrated rats are then treated with the test compound (**MK-0773**) daily for a specified period (typically 7-10 days). A vehicle control group and a positive control group (treated with a reference androgen like testosterone propionate or DHT) are included.[1][17]
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These include the ventral

prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[15][16]

- Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. A significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the prostate and seminal vesicles indicate androgenic activity. The relative anabolic and androgenic potency is determined by comparing the effects to the reference androgen.[18]

Signaling Pathway and Mechanism of Action

MK-0773 exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. The binding of **MK-0773** induces a specific conformational change in the receptor, which dictates its interaction with co-regulatory proteins and subsequent modulation of gene expression.



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Caption: Mechanism of action of **MK-0773**.

Clinical Development

Based on its promising preclinical profile, **MK-0773** advanced into clinical development for the treatment of sarcopenia.

Phase IIa Clinical Trial (NCT00529659)

A key clinical study was a Phase IIa, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **MK-0773** in elderly women with sarcopenia.[\[19\]](#)
[\[20\]](#)

Table 3: Overview of the Phase IIa Clinical Trial of **MK-0773** (NCT00529659)

Parameter	Details
Objective	To assess the effect of MK-0773 on lean body mass (LBM) and muscle strength in elderly women with sarcopenia.
Design	Randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
Participants	170 women aged ≥ 65 years with sarcopenia and moderate physical dysfunction.
Intervention	MK-0773 (50 mg twice daily) or placebo for 6 months. All participants also received protein and vitamin D supplementation.
Primary Endpoints	- Change from baseline in total lean body mass (LBM) measured by dual-energy X-ray absorptiometry (DXA).- Change from baseline in muscle strength (e.g., leg press).
Secondary Endpoints	Physical performance measures (e.g., stair climb power, gait speed).

Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass

DXA is a standard method for assessing body composition.

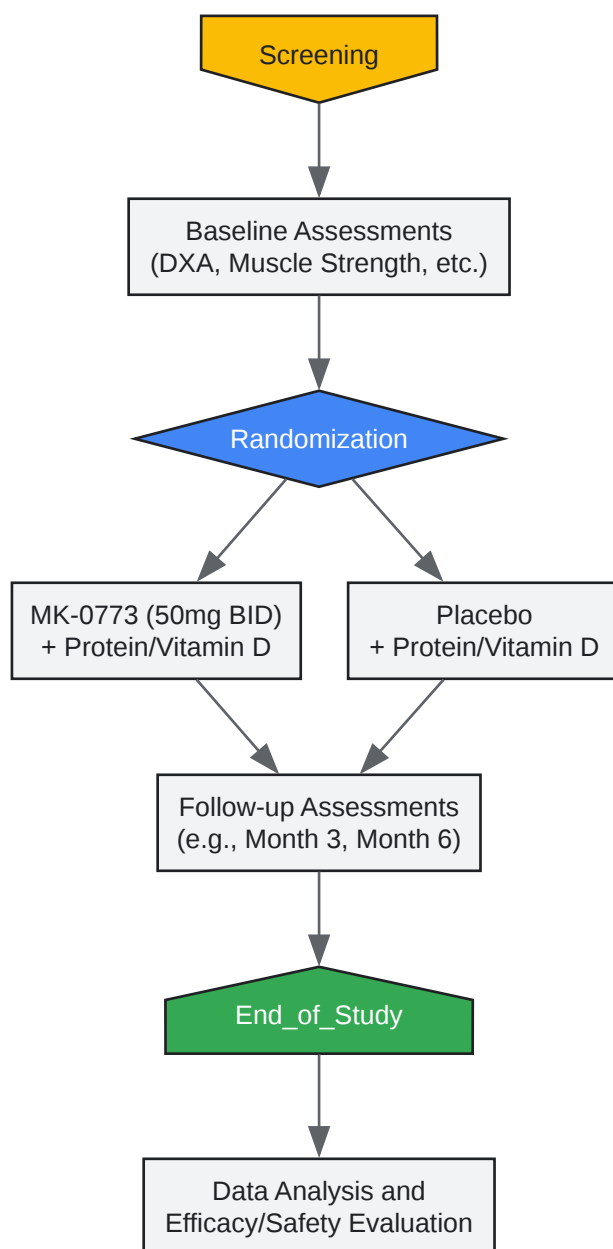
- **Patient Preparation:** The patient lies supine on the DXA scanner table. Metallic objects are removed.
- **Scanning Procedure:** A low-dose X-ray scanner passes over the patient's body. The scanner emits X-rays at two different energy levels.

- **Data Acquisition:** The detector measures the amount of X-ray that passes through the body. The differential absorption of the two X-ray beams allows for the quantification of bone mineral content, fat mass, and lean soft tissue mass.[\[21\]](#)[\[22\]](#)
- **Analysis:** Specialized software is used to analyze the scan data and calculate the total and regional lean body mass.[\[23\]](#)[\[24\]](#)

Muscle Strength Assessment

Various methods are used to quantify muscle strength in clinical trials.

- **Leg Press:** The one-repetition maximum (1-RM) on a leg press machine is a common measure of lower body strength. The participant performs a single repetition with the maximum possible weight.
- **Stair Climb Power:** This test measures the power generated while ascending a flight of stairs as quickly as possible. Power is calculated based on the participant's body weight, the vertical height of the stairs, and the time taken to ascend.[\[4\]](#)[\[25\]](#)



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